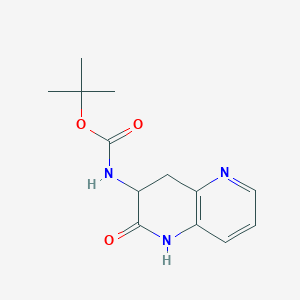
Agn-PC-0NI8AE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0NI8AE is a chemical compound with a molecular mass of 273.3276 daltons . It is a member of the silver-nanoparticle family, known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of Agn-PC-0NI8AE involves several synthetic routes and reaction conditions. Common methods include:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to reduce silver ions to form nanoparticles.
Wet Chemical Method: This method uses chemical reducing agents to convert silver ions into nanoparticles.
Polyol Method: This involves the reduction of silver ions in a polyol medium, often using ethylene glycol as both the solvent and reducing agent.
Análisis De Reacciones Químicas
Agn-PC-0NI8AE undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Involves the gain of electrons, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Halogenating Agents: Chlorine, bromine.
Major products formed from these reactions include various silver compounds and nanoparticles with different morphologies and properties .
Aplicaciones Científicas De Investigación
Agn-PC-0NI8AE has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological imaging and diagnostics due to its unique optical properties.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of flexible electronics, sensors, and conductive inks.
Mecanismo De Acción
The mechanism by which Agn-PC-0NI8AE exerts its effects involves several molecular targets and pathways. It primarily interacts with cellular membranes and proteins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This interaction can disrupt cellular functions and lead to antimicrobial effects .
Comparación Con Compuestos Similares
Agn-PC-0NI8AE can be compared with other similar compounds, such as:
Silver Pentazolate (AgN5): Known for its high energy density and stability under high pressure.
Silver Nanoparticles (AgNPs): Widely used in various applications due to their excellent conductivity and antimicrobial properties.
Silver Azide (AgN3): Used as a primary explosive with excellent initiation performance.
This compound stands out due to its unique combination of properties, including high reactivity, stability, and versatility in various applications .
Propiedades
Número CAS |
339561-56-7 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
6-(1,2-dimethylindol-3-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H19NO3/c1-11-16(14(18)9-5-6-10-15(19)20)12-7-3-4-8-13(12)17(11)2/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,19,20) |
Clave InChI |
UAECHRGUUGZABV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



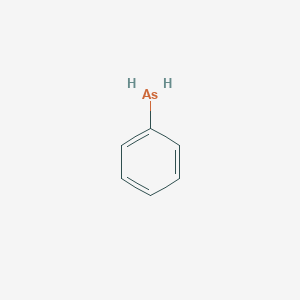



![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
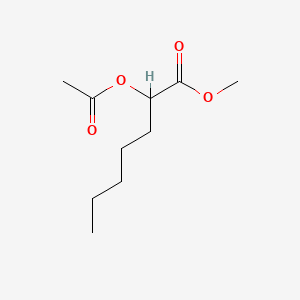
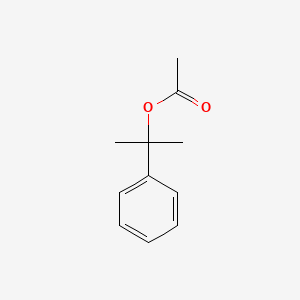
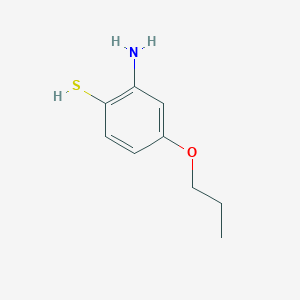
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)

